An In-Depth Technical Guide to N-alpha-Naphthyl-M-tolyl-amine: Core Properties and Applications
An In-Depth Technical Guide to N-alpha-Naphthyl-M-tolyl-amine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alpha-Naphthyl-M-tolyl-amine, systematically known as N-(1-naphthyl)-m-toluidine, is a secondary aromatic amine possessing a unique molecular architecture that combines the steric bulk of a naphthalene ring with the electronic properties of a tolyl group. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, with a particular focus on its role as an antioxidant and a precursor in organic synthesis. Drawing upon established principles of aromatic amine chemistry, this document aims to equip researchers and professionals in drug development and materials science with the critical knowledge required for the effective utilization and further investigation of this compound.
Introduction
Diarylamines are a class of organic compounds that have found extensive applications in various industrial and scientific fields. Their utility stems from the electronic and steric properties conferred by the two aryl groups attached to a central nitrogen atom. These properties make them valuable as antioxidants, dye intermediates, and building blocks in medicinal chemistry.[1] N-alpha-Naphthyl-M-tolyl-amine, a member of this family, presents an intriguing combination of a naphthyl and a tolyl moiety, suggesting a nuanced reactivity and application profile. This guide will delve into the core characteristics of this molecule, providing a foundational understanding for its exploration in research and development.
Physicochemical Properties
While specific experimental data for N-(1-naphthyl)-m-toluidine is not widely available in public literature, its properties can be reliably inferred from the well-characterized parent molecules, 1-naphthylamine and m-toluidine, as well as structurally similar secondary aromatic amines like N-methyl-m-toluidine.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value for N-(1-naphthyl)-m-toluidine | Reference Data: m-Toluidine | Reference Data: N-Methyl-m-toluidine |
| Molecular Formula | C₁₇H₁₅N | C₇H₉N | C₈H₁₁N |
| Molecular Weight | 233.31 g/mol | 107.15 g/mol [2] | 121.18 g/mol [3] |
| Appearance | Expected to be a solid at room temperature, possibly crystalline. Color may range from off-white to brownish, darkening upon exposure to air and light. | Colorless to light-yellow liquid[4] | Light orange to yellow to green clear liquid[3] |
| Melting Point | Estimated to be higher than m-toluidine (-30 °C) and likely a solid at room temperature. | -30 °C[2] | -10.08 °C (estimate)[3] |
| Boiling Point | Expected to be significantly higher than m-toluidine (203-204 °C) and N-methyl-m-toluidine (207 °C) due to increased molecular weight and surface area. | 203-204 °C[2] | 207 °C[5] |
| Solubility | Predicted to be poorly soluble in water, but soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | Slightly soluble in water; soluble in alcohol or ether.[2] | Insoluble in water.[3] |
| pKa | Expected to be a weak base, with a pKa value similar to other aromatic amines. | 4.73 (at 25℃)[2] | 5.00 ± 0.25 (Predicted)[3] |
The introduction of the bulky naphthyl group is expected to increase the melting and boiling points compared to its smaller analogues. The solubility profile is anticipated to follow the trend of "like dissolves like," with good solubility in nonpolar and polar aprotic solvents.
Synthesis and Reactivity
The synthesis of N-(1-naphthyl)-m-toluidine can be achieved through established methods for the formation of C-N bonds, primarily the Buchwald-Hartwig amination and the Ullmann condensation.
Synthesis Methodologies
a) Buchwald-Hartwig Amination:
This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the synthesis of aryl amines.[6] The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.
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Reaction Scheme: 1-Bromonaphthalene + m-toluidine --(Pd catalyst, Ligand, Base)--> N-(1-naphthyl)-m-toluidine
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Key Reagents and Conditions:
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Palladium Catalyst: Pd₂(dba)₃, Pd(OAc)₂
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Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos is crucial for catalytic activity.
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Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.
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Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.
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Temperature: Reactions are typically run at elevated temperatures (80-120 °C) under an inert atmosphere.
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b) Ullmann Condensation:
The Ullmann condensation is a classical copper-catalyzed method for the formation of diarylamines.[7] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable synthetic tool.
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Reaction Scheme: 1-Iodonaphthalene + m-toluidine --(Cu catalyst, Base, Ligand)--> N-(1-naphthyl)-m-toluidine
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Key Reagents and Conditions:
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Copper Catalyst: Copper(I) salts such as CuI or Cu₂O are commonly used.
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Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.
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Ligand: The use of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve the reaction efficiency and lower the required temperature.[8]
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Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
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Temperature: Traditionally, high temperatures (150-200 °C) are necessary, although the use of ligands can sometimes allow for milder conditions.
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Figure 1: Key synthetic routes to N-(1-naphthyl)-m-toluidine.
Chemical Reactivity
As a secondary aromatic amine, N-(1-naphthyl)-m-toluidine is expected to exhibit reactivity characteristic of this functional group. The lone pair of electrons on the nitrogen atom is delocalized into both aromatic rings, which influences its basicity and nucleophilicity. The nitrogen atom can be a site for further substitution reactions. The aromatic rings can undergo electrophilic substitution, with the position of substitution being directed by the amino and methyl groups.
Potential Applications
The unique structure of N-(1-naphthyl)-m-toluidine suggests its utility in several areas, most notably as an antioxidant and as an intermediate in the synthesis of more complex molecules.
Antioxidant Properties
Aromatic amines are well-known for their ability to act as radical scavengers, making them effective antioxidants.[9] They function by donating a hydrogen atom from the N-H bond to a radical, thereby neutralizing it and preventing the propagation of oxidative chain reactions.[10] The resulting nitrogen-centered radical is stabilized by resonance delocalization over the aromatic rings. The presence of the electron-donating methyl group on the tolyl ring is expected to enhance the antioxidant activity of N-(1-naphthyl)-m-toluidine.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. m-Toluidine | 108-44-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. N-Methyl-m-toluidine | 696-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
